4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane

Catalog No.
S15938994
CAS No.
M.F
C16H23BO4
M. Wt
290.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)ox...

Product Name

4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxolan-3-yloxy)phenyl]-1,3,2-dioxaborolane

Molecular Formula

C16H23BO4

Molecular Weight

290.2 g/mol

InChI

InChI=1S/C16H23BO4/c1-15(2)16(3,4)21-17(20-15)12-5-7-13(8-6-12)19-14-9-10-18-11-14/h5-8,14H,9-11H2,1-4H3

InChI Key

BADVZHUEDFHGGK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCOC3

4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane is a complex organoboron compound characterized by its unique dioxaborolane structure. The compound features a tetrahydrofuran moiety linked to a phenyl group through an ether bond, which significantly influences its chemical properties and biological activities. Its molecular formula is C15H23BO3C_{15}H_{23}BO_3, and it has a molecular weight of approximately 270.16 g/mol. The compound is soluble in organic solvents and exhibits a high degree of stability under standard laboratory conditions.

Including:

  • Nucleophilic substitution: The boron atom can be substituted by nucleophiles due to its electrophilic nature.
  • Cross-coupling reactions: This compound can be utilized in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds.
  • Hydrolysis: Under acidic or basic conditions, the dioxaborolane ring can undergo hydrolysis, leading to the formation of boronic acids.

The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves:

  • Formation of the dioxaborolane ring: This can be achieved through the reaction of boronic acids with diols or alcohols under controlled conditions.
  • Introduction of substituents: The tetrahydrofuran moiety is introduced via etherification methods using tetrahydrofuran derivatives and appropriate catalysts.

Detailed synthetic protocols may vary depending on the desired purity and yield.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a building block in the synthesis of biologically active molecules.
  • Material Science: Used in the development of boron-containing polymers and materials with unique properties.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Interaction studies involving 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane are crucial for understanding its biological effects. Preliminary studies suggest interactions with cellular targets that may lead to therapeutic effects. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yl)oxy)phenyl)-1,3,2-dioxaborolane. These include:

Compound NameCAS NumberSimilarity Index
4,4,5,5-Tetramethyl-2-(tetrahydrofuran-3-yl)-1,3,2-dioxaborolane331958-90-80.86
2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane87100-15-00.81
2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane126689-01-80.81
2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane76347-13-20.78
(R)-BoroLeu-(+)-Pinanediol hydrochloride779357-85-60.62

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-(4-((tetrahydrofuran-3-yloxy)phenyl)-1,3,2-dioxaborolane lies in its specific structural configuration that combines both dioxaborolane and tetrahydrofuran functionalities. This combination potentially enhances its solubility and reactivity compared to other similar compounds.

Hydrogen Bond Acceptor Count

4

Exact Mass

290.1689394 g/mol

Monoisotopic Mass

290.1689394 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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